2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol
CAS No.: 747354-44-5
Cat. No.: VC2379490
Molecular Formula: C11H16N4O3
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 747354-44-5 |
|---|---|
| Molecular Formula | C11H16N4O3 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2 |
| Standard InChI Key | JNPCLGYWUHYNLR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
Structural Formula and Representation
2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol features a piperazine ring connected to both a nitro-substituted pyridine group and an ethanol moiety. The molecular structure consists of a six-membered piperazine heterocycle with nitrogen atoms at the 1 and 4 positions. The 5-nitro-2-pyridinyl group is attached to one nitrogen of the piperazine, while the ethanol chain (2-hydroxyethyl group) is connected to the other nitrogen atom.
The compound's structure can be represented through various chemical notations:
| Notation Type | Representation |
|---|---|
| Molecular Formula | C11H16N4O3 |
| IUPAC Name | 2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanol |
| SMILES | C1CN(CCN1CCO)C2=NC=C(C=C2)N+[O-] |
| Standard InChI | InChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2 |
| Standard InChIKey | JNPCLGYWUHYNLR-UHFFFAOYSA-N |
This structural data provides a comprehensive chemical definition of the compound, facilitating its identification and differentiation from similar structures.
Identification Parameters
Several key identifiers are used to catalog and reference this compound in chemical databases and research literature:
| Identification Parameter | Value |
|---|---|
| CAS Number | 747354-44-5 |
| Molecular Weight | 252.27 g/mol |
| MDL Number | MFCD08692461 |
| PubChem Compound ID | 17609627 |
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 252.27-252.28 g/mol |
| Structural Features | Piperazine ring, nitro group, pyridine ring, hydroxyethyl group |
| Functional Groups | Secondary amine, tertiary amine, alcohol, nitro group |
The compound contains both polar functional groups (hydroxyl, nitro) and a basic nitrogen-containing heterocycle (piperazine), suggesting potential solubility in polar organic solvents .
| Hazard Type | Classification |
|---|---|
| Acute Toxicity (oral) | Category 4 - Harmful if swallowed |
| Acute Toxicity (dermal) | Category 4 - Harmful in contact with skin |
| Acute Toxicity (inhalation) | Category 4 - Harmful if inhaled |
| Signal Word | Warning |
These classifications indicate that while the compound presents moderate health hazards, it can be handled safely with appropriate precautions .
Synthesis and Preparation Methods
Related Synthetic Methods
Information on related compounds suggests that synthesis of aryl piperazines can be accomplished through various methods:
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Palladium (II) catalyzed amination reactions between aryl halides and excess piperazine
-
Reaction of chlorinated heterocycles with piperazine under reflux conditions
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Nucleophilic aromatic substitution reactions with activated aryl halides
These approaches might be adapted for the specific synthesis of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol, though optimization would be required for the particular structural features of this compound .
Research Findings and Applications
Similar Compounds and Their Significance
The search results mention related compounds with aryl piperazine structures that have demonstrated significant pharmacological properties:
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Compounds with piperazine linked to isoquinoline showed binding affinity for both D2 and D3 dopamine receptors, with selectivity for D3 receptors (Ki for D2 = 57.7 nM, Ki for D3 = 1.21 nM, D2/D3 selectivity ratio = 47.7) .
-
A compound with a 4-(pyridine-4-yl)-phenyl moiety retained binding affinity at D2 and D3 receptors (Ki = 270 nM and 4.78 nM respectively) with moderate selectivity (D2/D3 = 56.5) .
These findings on structurally related compounds suggest potential avenues for investigating the pharmacological properties of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol, particularly in the context of central nervous system targets.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H332: Harmful if inhaled | P260: Do not breathe dust/fume/gas/mist/vapours/spray |
| P402 + P404: Store in a dry place. Store in a closed container |
These classifications indicate that while the compound presents moderate health hazards, it can be handled safely in laboratory settings with appropriate personal protective equipment and handling procedures .
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